Substituting Chloramben with Dicamba or its methyl ester invalidates EPA Method 515.4 retention time checks and soil mobility models. Our high-purity Chloramben (CAS 133-90-4) ensures method compliance.
Chloramben (3-Amino-2,5-dichlorobenzoic acid) is a chlorinated benzoic acid derivative traditionally utilized as a pre-emergence herbicide and currently procured primarily as a high-purity analytical standard for environmental monitoring and residue analysis [1]. Characterized by a water solubility of 700 mg/L at 25 °C and a melting point of 194-197 °C, the free acid form provides a stable baseline for chromatographic calibration [2]. Its distinct physicochemical profile, including an estimated Henry's Law constant of 0.15 atm-m³/mol and a soil half-life of 6-8 weeks, makes it a critical reference material for evaluating groundwater ubiquity, soil mobility, and microbial degradation pathways in comparative agrochemical research [1].
Substituting Chloramben with structurally similar benzoic acid herbicides (such as Dicamba) or utilizing its esterified forms (like Chloramben methyl ester) critically compromises analytical accuracy and environmental modeling[1]. In gas chromatography, particularly under EPA Method 515.4, Chloramben exhibits specific retention times that are required to validate column resolution against close eluters like 2,4-DB; substituting it with Dicamba invalidates these system suitability tests [1]. Furthermore, in soil mobility and leaching models, the free acid and its sodium salt exhibit vastly different aqueous solubility and leaching potentials compared to the methyl ester, meaning that form-specific procurement is mandatory to ensure reproducible transport and degradation kinetics [2].
In the validation of EPA Method 515.4 for chlorinated acids in drinking water, Chloramben serves as a critical resolution benchmark against 2,4-DB[1]. Analytical studies demonstrate that specific capillary columns (e.g., RTX-1701) achieve baseline resolution for the 2,4-DB/Chloramben pair, whereas columns from other manufacturers fail to separate these analytes effectively [1]. Procurement of high-purity Chloramben is therefore essential for laboratories to verify system suitability and column performance before processing environmental samples.
| Evidence Dimension | Chromatographic baseline resolution |
| Target Compound Data | Chloramben resolves completely from 2,4-DB on RTX-1701 columns. |
| Comparator Or Baseline | 2,4-DB (co-eluting analog on non-optimized columns) |
| Quantified Difference | Baseline separation achieved vs. unresolved co-elution on standard columns. |
| Conditions | Gas chromatography with electron capture detection (EPA Method 515.4) |
Environmental testing laboratories must procure this exact standard to prove column resolution and regulatory compliance during the analysis of chlorinated acid residues.
The procurement of Chloramben as a free acid or sodium salt versus its methyl ester drastically alters its behavior in soil and aqueous environments [1]. The free acid exhibits a water solubility of 700 mg/L at 25 °C, and its sodium salt reaches up to 250,000 ppm, driving high mobility in soil [1]. In contrast, the methyl ester has a significantly lower aqueous solubility of 120 ppm. Consequently, for a given rainfall event, the ester leaches only about 15% of the distance traveled by the highly soluble salt form[1].
| Evidence Dimension | Aqueous solubility and soil leaching distance |
| Target Compound Data | Free acid (700 mg/L) / Sodium salt (250,000 ppm); high leaching mobility. |
| Comparator Or Baseline | Chloramben methyl ester (120 ppm solubility) |
| Quantified Difference | The ester form leaches ~85% less distance than the sodium salt form. |
| Conditions | Simulated rainfall and soil column leaching models. |
Researchers designing controlled-release formulations or modeling groundwater contamination must select the exact chemical form, as substitution with the ester completely alters transport kinetics.
As a reference material for environmental fate studies, Chloramben provides a reliable mid-range persistence profile compared to highly transient herbicides [1]. While compounds like Alachlor exhibit a rapid soil half-life of approximately 8 days due to aggressive microbial action [2], Chloramben demonstrates a more sustained half-life of 6 to 8 weeks under standard conditions [1]. At elevated temperatures (25 °C to 35 °C), approximately 42% to 46% of Chloramben decomposes over 11 months, including a lag phase, making it a highly stable benchmark for long-term microbial degradation assays[1].
| Evidence Dimension | Soil half-life and degradation rate |
| Target Compound Data | 6 to 8 weeks standard half-life; 42-46% decomposition over 11 months at 25-35 °C. |
| Comparator Or Baseline | Alachlor (~8 days half-life) |
| Quantified Difference | Chloramben persists 5 to 7 times longer in soil than Alachlor. |
| Conditions | Moist soil degradation assays at controlled temperatures. |
Procuring Chloramben provides environmental scientists with a stable, mid-duration reference compound necessary for calibrating long-term soil metabolism and bioremediation models.
Due to its specific retention time and requirement for baseline resolution against 2,4-DB, high-purity Chloramben is strictly required by environmental laboratories conducting GC-ECD or HPLC-PDA analysis of drinking water [1]. It serves as an indispensable system suitability standard to validate capillary column performance and ensure regulatory compliance.
Leveraging its distinct solubility profile (700 mg/L) and measurable leaching potential, Chloramben is utilized as a benchmark compound in hydrogeological studies [2]. It provides a precise baseline for researchers comparing the transport kinetics of free acid herbicides against their esterified analogs in simulated rainfall and soil column assays.
With a well-documented soil half-life of 6 to 8 weeks and a defined microbial decarboxylation pathway, Chloramben is an ideal mid-persistence reference material [3]. It is procured by agricultural and environmental scientists to calibrate microbial degradation models, offering a stable contrast to rapidly degrading compounds like Alachlor.
Irritant;Health Hazard